molecular formula C23H26N2O4 B2670115 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-26-2

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No. B2670115
CAS RN: 852138-26-2
M. Wt: 394.471
InChI Key: FVKSCHKBLZVANM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been developed through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the expression of genes involved in cell cycle regulation. Additionally, it has been shown to modulate neurotransmitter levels and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is its potential as a therapeutic agent for cancer and neurological disorders. It has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide. One area of interest is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent for cancer and neurological disorders.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,3,4,9-tetrahydrocarbazole in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,4,5-trimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-27-20-11-15(12-21(28-2)22(20)29-3)23(26)24-13-14-8-9-19-17(10-14)16-6-4-5-7-18(16)25-19/h8-12,25H,4-7,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKSCHKBLZVANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

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